molecular formula C12H16FNO B13250705 4-fluoro-N-(oxan-4-ylmethyl)aniline

4-fluoro-N-(oxan-4-ylmethyl)aniline

Cat. No.: B13250705
M. Wt: 209.26 g/mol
InChI Key: UXWKAWUTOJMZBG-UHFFFAOYSA-N
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Description

4-Fluoro-N-(oxan-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom attached to the benzene ring and an oxan-4-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(oxan-4-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and oxan-4-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluoroaniline is dissolved in a suitable solvent, such as ethanol or dichloromethane. The oxan-4-ylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium iodide or ammonia in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted aniline derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxan-4-ylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Fluoroaniline: A simpler analogue with only a fluorine atom attached to the benzene ring.

    N-(Oxan-4-ylmethyl)aniline: Similar structure but without the fluorine atom.

Comparison:

    4-Fluoroaniline:

    N-(Oxan-4-ylmethyl)aniline: Lacks the fluorine atom, which may reduce its lipophilicity and ability to interact with certain biological targets.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-fluoro-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C12H16FNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2

InChI Key

UXWKAWUTOJMZBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)F

Origin of Product

United States

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